molecular formula C9H11Cl2N3O B6601693 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine CAS No. 1934497-42-3

4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine

Cat. No.: B6601693
CAS No.: 1934497-42-3
M. Wt: 248.11 g/mol
InChI Key: MORSXUTXHZNJSB-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine is a chemical building block of interest in pharmaceutical research and development. Its molecular structure features two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, which are potential sites for nucleophilic aromatic substitution, allowing for further functionalization . The azetidine moiety, a saturated four-membered ring, is a valuable scaffold in medicinal chemistry known for its potential to improve the physicochemical and pharmacological properties of drug candidates. Researchers utilize such dichloropyrimidine derivatives as key intermediates in the synthesis of more complex molecules for various therapeutic areas . Similar pyrimidine scaffolds are frequently investigated as core structures in the discovery of kinase inhibitors and allosteric modulators for G-protein coupled receptors (GPCRs) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O/c1-15-6-3-14(4-6)5-9-12-7(10)2-8(11)13-9/h2,6H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORSXUTXHZNJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Methodologies

Chlorination of dihydroxypyrimidines is critical. Patent CN102432547A replaces toxic POCl3 with triphosgene in dichloroethane, achieving 90–92% yields for 4,6-dichloro-2-methylpyrimidine. This method is preferable for scalability and safety. For the target compound, chlorination of 2-[(3-methoxyazetidin-1-yl)methyl]-4,6-dihydroxypyrimidine using triphosgene in dichloroethane at reflux (40–60°C) for 6–8 hours is hypothesized to afford the dichlorinated product.

Azetidine Functionalization

Introducing the 3-methoxyazetidin-1-yl group requires nucleophilic substitution. A plausible route involves reacting 4,6-dichloro-2-(chloromethyl)pyrimidine with 3-methoxyazetidine in the presence of a base (e.g., K2CO3) in acetonitrile or DMF at 60–80°C. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine could couple 3-methoxyazetidine to a hydroxymethylpyrimidine precursor.

Detailed Synthetic Pathways

Pathway A: Sequential Chlorination and Alkylation

  • Synthesis of 4,6-Dihydroxy-2-(hydroxymethyl)pyrimidine
    React dimethyl malonate and acetamidine hydrochloride in methanol with sodium methoxide (18–25°C, 3–5 hours). Substitute dimethyl malonate with diethyl (hydroxymethyl)malonate to introduce the hydroxymethyl group.

    • Yield (analog): 86%

  • Chlorination with Triphosgene
    Treat the dihydroxy intermediate with triphosgene (1.6 mol equiv) in dichloroethane and N,N-diethylaniline at reflux (6 hours).

    • Expected product: 4,6-Dichloro-2-(chloromethyl)pyrimidine

    • Theoretical yield: 90% (extrapolated from)

  • Azetidine Coupling
    React 4,6-dichloro-2-(chloromethyl)pyrimidine with 3-methoxyazetidine (1.2 equiv) in acetonitrile/K2CO3 at 80°C for 12 hours.

    • Anticipated yield: 75–85% (based on analogous alkylations)

Pathway B: Pre-Functionalization Followed by Chlorination

  • Synthesis of 2-[(3-Methoxyazetidin-1-yl)Methyl]-4,6-Dihydroxypyrimidine
    Condense diethyl [(3-methoxyazetidin-1-yl)methyl]malonate with acetamidine hydrochloride in methanol/NaOMe.

    • Challenge: Synthesis of the malonate precursor requires multistep optimization.

  • Chlorination
    Use triphosgene in dichloroethane or thionyl chloride in dichloroethane to replace hydroxyl groups with chlorine.

    • Advantage: Single-step chlorination avoids handling reactive intermediates.

Comparative Analysis of Chlorination Agents

AgentConditionsYield (Literature)SafetyApplicability to Target Compound
TriphosgeneReflux, 6–8 h90–92%ModerateHigh (analog proven)
POCl380–100°C, 12 h85–90%HazardousLimited due to toxicity
SOCl2Reflux, 4–6 h83%CorrosiveModerate

Triphosgene is recommended for its balance of efficiency and safety.

Optimization Challenges and Solutions

Regioselectivity in Chlorination

The 4- and 6-positions of pyrimidine are inherently more reactive toward electrophilic substitution due to electron-deficient aromaticity. Patent CN102936224A confirms that dichloroethane solvent enhances selectivity by stabilizing transition states.

Stability of the Azetidine Moiety

3-Methoxyazetidine’s secondary amine is prone to oxidation. Conducting alkylation under inert atmosphere (N2/Ar) and using mild bases (e.g., NaHCO3) mitigates degradation.

Purification Techniques

Recrystallization from dichloroethane or ethyl acetate/hexane mixtures removes by-products. Decolorization with activated carbon improves purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H11Cl2N3OC_{10}H_{11}Cl_2N_3O and is characterized by a pyrimidine ring substituted with dichloro and azetidine moieties. The presence of the methoxy group enhances its solubility and biological activity, making it a candidate for further investigation in medicinal applications.

Inhibition of RNA Helicase DHX9

One of the primary applications of this compound is its role as an inhibitor of the RNA helicase DHX9. Research indicates that DHX9 is implicated in various cellular processes, including RNA metabolism and gene expression regulation. Inhibition of this helicase can have therapeutic implications for diseases such as cancer, where aberrant RNA processing is common. A patent describes various derivatives of this compound that exhibit potent inhibitory activity against DHX9, suggesting a pathway for developing novel anticancer therapies .

Antiviral Activity

Studies have shown that compounds similar to 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine exhibit antiviral properties. The mechanism involves interference with viral replication processes, making it a candidate for further development against viral infections such as HIV and influenza. The structural features that enhance binding affinity to viral targets are currently under investigation .

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain analogs significantly inhibited cell proliferation in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways related to cell survival .

Case Study 2: Antiviral Screening

A screening assay conducted on a series of pyrimidine derivatives, including this compound, revealed promising antiviral activity against influenza virus strains. The compound demonstrated effective inhibition of viral replication at low micromolar concentrations, indicating its potential as a lead compound for antiviral drug development .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget/MechanismReference
RNA Helicase InhibitionThis compoundDHX9
AnticancerVarious DerivativesInduction of apoptosis in cancer cells
AntiviralThis compoundInfluenza virus replication

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP)
  • Structure : Methylsulfanyl (-SCH₃) at C2.
  • Reactivity: Widely used as a precursor for pyrimidine-fused heterocycles. The methylsulfanyl group facilitates lithiation at C5, enabling reactions with electrophiles (e.g., aldehydes, sulfur) to form [1,4]oxathiino[2,3-d]pyrimidines and dihydropyrido-pyrimidines .
  • Applications : Key intermediate in synthesizing bioactive heterocycles under mild conditions .
4,6-Dichloro-2-(methylsulfonyl)pyrimidine (DMP)
  • Structure : Methylsulfonyl (-SO₂CH₃) at C2.
  • Reactivity : The sulfonyl group acts as a leaving group in nucleophilic aromatic substitution (NAS), enabling polymerization to form hyperbranched poly(arylene ether)s .
  • Applications : Used in materials science for synthesizing polymers with high thermal stability .
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
  • Structure : Trifluoromethyl (-CF₃) at C2.
  • Reactivity : The electron-withdrawing CF₃ group directs substitution at C4 and C6 positions. Less nucleophilic at C2 due to strong inductive effects .
  • Applications: Potential in agrochemicals and pharmaceuticals due to enhanced metabolic stability .
4,6-Dichloro-2-(4-morpholinyl)pyrimidine
  • Structure : Morpholine (six-membered N-containing ring) at C2.
  • Reactivity: The morpholine group participates in cross-coupling reactions (e.g., with triorganoindium reagents) to synthesize non-symmetrical pyrimidines .
  • Applications : Bioactive compound synthesis, leveraging steric accessibility of the morpholine ring .
Target Compound: 4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine
  • Structure : 3-Methoxyazetidine (four-membered ring) at C2.
  • The methoxy group enhances solubility and may direct regioselectivity in reactions.
  • Applications : Predicted utility in drug discovery for CNS targets due to azetidine’s prevalence in bioactive molecules (e.g., kinase inhibitors).

Electronic and Steric Comparisons

  • Electron-Donating vs. Withdrawing Groups :
    • DCSMP (-SCH₃): Moderately electron-donating, activates C5 for lithiation.
    • DMP (-SO₂CH₃): Electron-withdrawing, enhances leaving group ability.
    • Target Compound: The azetidine’s methoxy group is electron-donating, while the ring’s amine may participate in hydrogen bonding.

Biological Activity

4,6-Dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10Cl2N4O\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}

This structure includes two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and a methoxyazetidine moiety attached at the 2 position.

The biological activity of this compound primarily involves its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives with similar structures inhibit the proliferation of various cancer cell lines, suggesting potential application in cancer therapy.
  • Case Study : A derivative was tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound:

  • Research Findings : A study evaluated several pyrimidine derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited promising antibacterial activity, potentially useful for developing new antibiotics .

Neuroprotective Effects

Emerging research suggests neuroprotective effects associated with pyrimidine derivatives:

  • Experimental Models : In animal models of neurodegenerative diseases, compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of MCF-7 cell growth (IC50 in μM range)
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveProtection against oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine?

  • The compound is typically synthesized via nucleophilic displacement reactions. For example, starting from 4,6-dichloro-2-(methylthio)pyrimidine, the methylthio group is oxidized to a sulfone (using reagents like MCPBA in DCM), followed by substitution with 3-methoxyazetidine under basic conditions (e.g., NaH in THF) . Benzyl or methoxy groups are often used as protecting groups for chlorides to direct regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR identifies substituent positions and confirms azetidine ring integration.
  • FTIR verifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹, C-N stretches from azetidine at ~1200 cm⁻¹) .
  • Mass spectrometry (APCI+) confirms molecular weight and fragmentation patterns .
  • Elemental analysis validates purity and stoichiometry .

Q. How does the 3-methoxyazetidine moiety influence the compound’s reactivity?

  • The azetidine’s electron-donating methoxy group enhances nucleophilicity at the methyl-linked nitrogen, facilitating substitutions at C2. Steric hindrance from the azetidine ring can slow reactions at adjacent positions (e.g., C4/C6 chlorides) .

Advanced Research Questions

Q. How can chlorination at C5 be optimized to improve yield in pyrimidine derivatives?

  • N-Chlorosuccinimide (NCS) in acetic acid at 50–60°C selectively chlorinates C5, achieving ~95% yield in intermediates like 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile. Optimal stoichiometry (1.2–1.5 eq NCS) and inert atmospheres (Ar) minimize side reactions .
  • Solvent choice (polar aprotic vs. acetic acid) impacts reaction kinetics and selectivity .

Q. What strategies resolve contradictory yields in benzyl vs. methyl ether deprotection?

  • Benzyl ethers (e.g., in 4,6-bis(benzyloxy)pyrimidine) are deprotected via hydrogenolysis (H2/Pd-C), yielding 30–40% of the final product. Methyl ethers require harsher conditions (e.g., BBr3), risking decomposition. Benzyl groups are preferred for lab-scale synthesis due to milder deprotection .

Q. How do substituent electronic effects at C2 impact biological activity?

  • Comparative studies show that electron-withdrawing groups (e.g., -CN, -SO2CH3) enhance binding to enzymes like cyclooxygenase-2 (COX-2) by stabilizing charge-transfer interactions. The 3-methoxyazetidine group’s electron-donating nature may reduce binding affinity compared to sulfone or nitrile substituents .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Enzyme inhibition assays (e.g., fluorescence polarization) measure IC50 values against kinases like PI3K.
  • Molecular docking predicts binding modes using X-ray crystallography data of kinase active sites.
  • Cellular assays (e.g., proliferation inhibition in cancer lines) validate therapeutic potential .

Methodological Challenges & Solutions

Q. How are purification challenges addressed for polar intermediates?

  • Dry flash chromatography (silica gel, <0.063 mm) with gradient elution (hexane/EtOAc) resolves polar byproducts.
  • Recrystallization in EtOH/H2O mixtures improves purity of final products .

Q. Why do conflicting reports exist on the stability of sulfone intermediates?

  • Sulfones (e.g., 4,6-dichloro-2-(methylsulfonyl)pyrimidine) are prone to hydrolysis in protic solvents. Stability is enhanced in anhydrous MeCN or DCM, with strict moisture exclusion (CaCl2 drying tubes) .

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